Cholest-5-en-7-one
Description
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h17-19,21-23,25H,6-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIDAWDPZQTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300104 | |
| Record name | cholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22033-90-5 | |
| Record name | NSC134915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cholest-5-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes: Cholest-5-en-7-one can be synthesized through various routes, including oxidation of cholesterol or its derivatives.
Reaction Conditions: Oxidation reactions typically involve reagents like chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).
Industrial Production: While not commonly produced industrially, research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactions: Cholest-5-en-7-one undergoes various chemical transformations, including
Common Reagents: Jones reagent (CrO/HSO), PCC, and other oxidizing agents.
Major Products: The primary product is this compound itself, but further reactions can yield cholesterol or other derivatives.
Scientific Research Applications
Chemical Properties and Structure
Cholest-5-en-7-one is characterized by its unique structure, which includes a double bond at the 5-position and a ketone group at the 7-position of the cholestane backbone. This configuration influences its biological activity and interaction with metabolic pathways.
Biochemical Applications
- Cholesterol Metabolism Studies
-
Inflammation and Metabolic Disorders
- Recent studies have highlighted the role of this compound in alleviating obesity-related metabolic disorders. In experiments involving db/db mice, supplementation with cholest-5-en-3-one (a related compound) showed a reduction in inflammatory markers such as MCP-1, IL-6, and TNFα, suggesting potential anti-inflammatory effects . These findings indicate that this compound may influence insulin sensitivity and chronic inflammation.
-
Cellular Mechanisms
- Research has demonstrated that this compound can modulate cellular signaling pathways. For instance, it has been shown to inhibit NFκB activation in cell cultures, which is linked to inflammation and metabolic regulation . This suggests its potential as a therapeutic agent in treating metabolic syndrome.
Therapeutic Potential
- Obesity Management
- Cancer Research
Data Tables
Case Studies
- Study on db/db Mice
- Cholesterol Oxidase Applications
Mechanism of Action
Targets: Cholest-5-en-7-one interacts with enzymes involved in cholesterol synthesis and metabolism.
Pathways: It affects cholesterol homeostasis by modulating the activity of enzymes like HMG-CoA reductase.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Cholest-5-en-7-one. A comparative analysis is provided below, supported by synthesis, spectral, and bioactivity data.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Positioning :
- This compound’s C7 ketone enables nucleophilic additions (e.g., imine formation), while 7-Ketocholesterol’s C3β-hydroxy group facilitates hydrogen bonding in enzymatic pathways .
- Derivatives like 3β-chloro or 3β-acetoxy substituents (e.g., compounds 5 and 6 in ) enhance antimicrobial potency by increasing membrane permeability .
Double Bond Position :
- The Δ⁵ double bond in this compound contrasts with the Δ⁴ configuration in 7α-Hydroxycholest-4-en-3-one, which is critical for bile acid synthesis . Δ⁷ analogs (e.g., 5α-Cholest-7-en-3-one) exhibit altered ring strain, affecting reactivity .
Synthetic Efficiency :
- Microwave-assisted synthesis of this compound derivatives achieves >90% yields in minutes , whereas enzymatic methods for 7α-Hydroxycholest-4-en-3-one require hydroxypropyl-β-cyclodextrin (HP-β-CD) to stabilize substrates, yielding 68% after purification .
Biological Activity :
- Pyrazoline derivatives of this compound (e.g., compound 4) show MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming chloromycin controls .
- 7-Ketocholesterol, however, is implicated in oxidative stress pathways rather than direct antimicrobial action .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli | Reference |
|---|---|---|---|
| This compound | >256 | >256 | |
| 3β-Chloro derivative (6) | 16 | 64 | |
| 3β-Acetoxy derivative (5) | 32 | 128 | |
| Chloromycin (control) | 8 | 16 |
Research Findings and Contradictions
- Stereochemical Impact : The A/B trans-ring junction in this compound derivatives (confirmed via ¹H NMR W₁/₂ values) enhances antimicrobial activity compared to cis-fused analogs .
- Contradictions in Synthesis : While HP-β-CD boosts enzymatic conversion yields for 7α-Hydroxycholest-4-en-3-one (>90% vs. <20% without ), microwave methods for this compound derivatives achieve high efficiency without stabilizers .
- Divergent Bioactivities : Despite structural similarities, this compound derivatives target bacterial membranes, whereas 7-Ketocholesterol modulates cholesterol metabolism .
Biological Activity
Cholest-5-en-7-one, a derivative of cholesterol, has garnered attention due to its various biological activities. This article delves into the compound's effects on metabolic disorders, anti-inflammatory properties, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound (C27H44O) is characterized by its steroidal structure, which includes a double bond at the 5th position and a ketone group at the 7th position. This structural configuration is crucial for its biological activity, influencing its interactions with cellular membranes and proteins.
1. Anti-obesity Effects
A significant study investigated the effects of this compound on obesity-related metabolic disorders in db/db mice. The findings indicated that dietary supplementation with this compound:
- Alleviated hepatomegaly and reduced serum triglyceride levels.
- Decreased hyperglycemia and hyperinsulinemia, suggesting an improvement in insulin sensitivity.
- Reduced inflammatory cytokines such as MCP-1, IL-6, and TNFα, which are associated with chronic inflammation linked to obesity.
The study concluded that this compound exerts protective effects against obesity-related metabolic disorders by mitigating chronic inflammation through inhibition of the NFκB signaling pathway .
2. Antioxidant Properties
This compound has been shown to possess antioxidant properties. Research indicates that compounds with similar steroidal structures can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of preventing cellular damage associated with chronic diseases .
Case Study 1: Dietary Impact on Metabolic Disorders
In a controlled experiment involving db/db mice, two groups were fed different diets over a period of weeks:
| Group | Diet Composition | Key Findings |
|---|---|---|
| Control (CON) | Standard AIN-76 diet | No significant changes in metabolic parameters |
| This compound (STN) | AIN-76 diet + 0.25% this compound | Significant reduction in liver size and triglycerides; improved insulin sensitivity |
The results highlighted the potential of this compound as a dietary supplement for managing obesity-related metabolic issues .
Case Study 2: In Vitro NFκB Activation Assay
An in vitro study assessed the impact of this compound on NFκB activation in CHO-K1 cells:
| Treatment | NFκB Activation Level | Cytotoxicity |
|---|---|---|
| Control (Cholesterol) | No significant inhibition | None observed |
| This compound (100 µM) | Significant inhibition | None observed |
This study demonstrated that this compound effectively inhibits NFκB activation without inducing cytotoxic effects, further supporting its anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
